molecular formula C8H9BO3 B11754691 [4-(Ethenyloxy)phenyl]boronic acid

[4-(Ethenyloxy)phenyl]boronic acid

Cat. No.: B11754691
M. Wt: 163.97 g/mol
InChI Key: HEQOCZDBIRTYPQ-UHFFFAOYSA-N
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Description

[4-(Ethenyloxy)phenyl]boronic acid (CAS 2244288-53-5) is an aryl boronic acid derivative with the molecular formula C 8 H 9 BO 3 and a molecular weight of 163.97 g/mol . Its structure features a boronic acid (B(OH) 2 ) group attached to a phenyl ring that is para-substituted with an ethenyloxy (vinyloxy) group. This compound is part of the broader class of organoboron reagents, which are recognized for their stability and utility as synthetic intermediates in organic and medicinal chemistry . As a boronic acid, its primary research application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds . This makes it a valuable building block in the synthesis of more complex organic molecules, including potential active pharmaceutical ingredients (APIs) . The presence of the vinyloxy group provides a handle for further chemical modification, such as polymerization or participation in other addition reactions, expanding its versatility as a synthetic intermediate. Furthermore, boronic acids can act as bioisosteres of carboxylic acids and are known to form reversible complexes with diols and other nucleophiles, which is the basis for their use in sensing, bioconjugation, and as inhibitors of serine enzymes like proteasomes and β-lactamases . While specific biological data for this compound is not available, the boronic acid functional group is a privileged motif in drug discovery, as evidenced by FDA-approved drugs like bortezomib and vaborbactam . This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

(4-ethenoxyphenyl)boronic acid

InChI

InChI=1S/C8H9BO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h2-6,10-11H,1H2

InChI Key

HEQOCZDBIRTYPQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OC=C)(O)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 4 Ethenyloxy Phenyl Boronic Acid

Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is a cornerstone of modern organic synthesis, primarily due to its role in cross-coupling reactions and its Lewis acidic nature.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling with Diverse Electrophiles)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. libretexts.orgwikipedia.org [4-(Ethenyloxy)phenyl]boronic acid serves as the organoboron partner in this reaction, offering a pathway to synthesize a variety of substituted biaryl compounds, styrenes, and polyolefins. wikipedia.org

The general mechanism involves three key steps: oxidative addition of the palladium catalyst to the electrophile, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org A base is required to activate the boronic acid, forming a boronate species that facilitates the transmetalation step. organic-chemistry.org

The versatility of the Suzuki-Miyaura coupling allows for the use of a wide array of electrophiles with this compound, as illustrated in the following table:

Electrophile Type Example Product Type
Aryl Halides 4-Bromoanisole Substituted Biphenyls
Vinyl Halides 1-Iodocyclohexene Styrene (B11656) Derivatives
Acyl Chlorides Benzoyl Chloride Aryl Ketones
Alkyl Halides 1-Bromobutane Alkylarenes

This table showcases the diversity of products accessible through the Suzuki-Miyaura coupling of this compound with various electrophiles.

Recent advancements have expanded the scope of the Suzuki-Miyaura reaction to include even unactivated secondary alkyl halides, often under mild, room-temperature conditions. organic-chemistry.org The reaction is also valued for its use of relatively non-toxic and environmentally benign boronic acid reagents. wikipedia.org

Lewis Acidic Interactions and Complexation Chemistry

The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid. nih.govnih.gov This Lewis acidity allows boronic acids to interact with Lewis bases, such as anions and electron-rich functional groups. nih.gov In aqueous solutions, boronic acids exist in equilibrium with their corresponding boronate forms. nih.gov

The Lewis acidity of phenylboronic acids can be influenced by substituents on the aromatic ring. nih.govnih.gov While electronic effects of substituents can alter the pKa of the boronic acid, studies on 2,6-diarylphenylboronic acids have shown that the Lewis acidity may not be significantly changed by electron-donating or electron-withdrawing groups at a distant para position. nih.govnih.gov This suggests that factors like polar-π interactions and solvation play a crucial role in stabilizing the boronic acid and its boronate form. nih.gov

This inherent Lewis acidity is fundamental to the catalytic activity of some boronic acids in reactions like dehydrative amidation. rsc.org

Condensation Reactions with Polyols and Amines

Boronic acids readily undergo reversible condensation reactions with diols and other polyols to form cyclic boronate esters. nsf.govresearchgate.net This reaction is particularly efficient with 1,2- and 1,3-diols and is influenced by factors such as the structure of the diol and the pH of the solution. nsf.govresearchgate.net The thermodynamics and kinetics of this dynamic covalent bond formation are crucial in the development of self-healing materials and dynamic hydrogels. nsf.gov

The reaction proceeds through the formation of a tetrahedral boronate intermediate. researchgate.net A general mechanism for the reaction between a boronic acid (RB(OH)₂) and a diol (H₂L) in aqueous solution involves both the neutral boronic acid and its conjugate base, the boronate ion. researchgate.netnih.gov The formation of the boronic acid diol ester can be described by a conditional formation constant. nih.gov

Similarly, boronic acids can condense with amines, although the interactions are generally weaker compared to those with diols. researchgate.net The ortho-substituent on a phenylboronic acid can play a key role in preventing the coordination of amines to the boron atom, thereby influencing the outcome of reactions like amidation. rsc.org

Reactivity of the Ethenyloxy (Vinyl Ether) Moiety

The ethenyloxy group, -O-CH=CH₂, is an electron-rich alkene and participates in reactions characteristic of this functional group.

Electrophilic Addition Reactions (e.g., Alcoholysis, Hydrolysis)

The double bond of the vinyl ether is susceptible to electrophilic attack. In the presence of an acid catalyst, vinyl ethers can undergo hydrolysis to form an aldehyde (acetaldehyde in this case) and the corresponding phenol (B47542). Similarly, alcoholysis with an alcohol will yield an acetal.

The synthesis of aryl vinyl ethers can be achieved through a copper(II) acetate (B1210297) mediated coupling of phenols with a vinylboronic acid equivalent, such as 2,4,6-trivinylcyclotriboroxane. nih.gov This reaction is tolerant of a diverse range of functional groups. nih.gov

[2+2] Cycloaddition Reactions

Photochemical [2+2] cycloadditions are a valuable method for synthesizing four-membered rings. libretexts.org While direct [2+2] cycloaddition of the ethenyloxy group in this compound is not extensively documented, the reactivity of similar vinyl ethers in such reactions is known. For instance, the Paterno-Büchi reaction involves the [2+2] cycloaddition of a carbonyl compound with an alkene to form an oxetane. libretexts.org

Furthermore, boronic esters have been shown to participate in photosensitized [2+2] cycloaddition reactions. nih.gov The temporary coordination of an allylic alcohol to a boryl group can facilitate intramolecular cycloadditions with high stereocontrol, leading to the formation of cyclobutylboronates. nih.gov These borylated cyclobutanes are versatile intermediates that can be further functionalized. nih.gov

Participation in Michael-Type Additions

The boronic acid functionality in this compound can participate in Michael-type additions, a class of conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds. While direct Michael addition of the boronic acid itself is not typical, its derivatives or the vinyl ether moiety can engage in such reactions.

In a notable example of a tandem reaction involving a boronic acid, a stereoselective rhodium(I)-catalyzed conjugate addition of boronic acids to enones is followed by an intramolecular Michael cyclization. organic-chemistry.org This process efficiently constructs 1,2,3-trisubstituted indanes with high regio- and diastereoselectivity. The reaction proceeds under mild conditions, highlighting its synthetic utility. Research has shown that vinylboronic acids are effective participants in this type of reaction sequence. organic-chemistry.org This suggests that this compound could likely undergo a similar transformation, where the boronic acid moiety initiates the conjugate addition, followed by subsequent reactions.

The general applicability of vinylboronic acids in such tandem conjugate addition-Michael cyclization reactions underscores the potential of this compound as a precursor for complex carbocyclic systems. The reaction's sensitivity to electronic and steric factors of the arylboronic acid provides a handle for controlling the stereochemical outcome. organic-chemistry.org

Interplay Between Boronic Acid and Vinyl Ether Functionalities

The coexistence of the boronic acid and vinyl ether groups on the same phenyl ring in this compound leads to a rich and complex chemical behavior. The electronic properties of one group can influence the reactivity of the other, and their respective reaction pathways can be selectively controlled or sequentially combined to achieve sophisticated molecular transformations.

Chemoselective Transformations: Prioritizing One Functional Group Over the Other

The differential reactivity of the boronic acid and vinyl ether moieties allows for chemoselective transformations, where one group reacts preferentially while the other remains intact. This selectivity is often dictated by the choice of reagents and reaction conditions.

For instance, the vinyl ether group can undergo selective reactions in the presence of the boronic acid. A notable example is the nickel(II)-catalyzed borylation of conjugated alkenyl methyl ethers with bis(pinacolato)diboron (B136004) (B₂pin₂). This method is chemoselective and demonstrates tolerance for various functional groups, including aryl ethers. organic-chemistry.org Given that the vinyl ether in this compound is attached to an aryl ring, it is plausible that this functionality could undergo a similar selective borylation, leaving the phenylboronic acid moiety untouched under these specific catalytic conditions.

Conversely, the boronic acid group can be selectively engaged in reactions such as Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. chemenu.com The conditions for Suzuki-Miyaura coupling, typically involving a palladium catalyst and a base, can often be chosen to be mild enough to not affect the vinyl ether group. The ability to selectively functionalize one site while preserving the other for subsequent transformations is a key advantage in multistep synthesis.

Tandem Reaction Sequences Involving Both Reactive Sites

The dual functionality of this compound makes it an ideal candidate for tandem reaction sequences, where multiple bond-forming events occur in a single operational step without the isolation of intermediates. Such processes are highly efficient and atom-economical.

A prime example of a tandem process is the previously mentioned rhodium(I)-catalyzed conjugate addition of boronic acids to enones, which is followed by a Michael cyclization. organic-chemistry.org In the context of this compound, the boronic acid would first participate in the conjugate addition to an appropriate Michael acceptor. The resulting intermediate, still containing the vinyl ether functionality, could then undergo a subsequent intramolecular reaction, potentially involving the vinyl ether, or an intermolecular reaction with another partner. The ability of vinylboronic acids to participate in such sequences suggests that this compound could be a versatile substrate for generating molecular complexity in a single pot. organic-chemistry.org

Another potential tandem reaction could involve an initial transformation of the vinyl ether, for example, through a Diels-Alder reaction where the vinyl ether acts as the dienophile. The resulting cycloadduct, now bearing a modified ring system and the original boronic acid group, could then be subjected to a Suzuki-Miyaura cross-coupling reaction. This would allow for the sequential construction of a complex polycyclic system followed by the introduction of an aryl or vinyl substituent at the boron-bearing carbon.

Intramolecular Reactivity and Cyclization Pathways

The proximate positioning of the boronic acid and a reactive vinyl ether group on the same molecule can facilitate intramolecular reactions and cyclizations, leading to the formation of novel heterocyclic or carbocyclic ring systems.

One such possibility involves the intramolecular cyclization of derivatives of this compound. For instance, vinylboronic esters can undergo an annulation reaction with arynes. This process is initiated by the nucleophilic addition of the vinyl group to the aryne, which triggers a 1,2-metallate rearrangement of a substituent from the boron ate-complex to the adjacent carbocation. The resulting aryl anion then cyclizes onto the boron atom, forming a cyclic borinic ester. rsc.org While this reaction starts with a vinylboronic ester, the parent boronic acid can be readily converted to its ester derivative. This pathway offers a powerful method for the synthesis of highly substituted boronic acid derivatives embedded within a cyclic framework.

Polymerization Studies of 4 Ethenyloxy Phenyl Boronic Acid

Homopolymerization Mechanisms and Kinetics

The homopolymerization of [4-(ethenyloxy)phenyl]boronic acid can theoretically proceed through several mechanisms, primarily cationic polymerization, with controlled radical polymerization representing a more challenging yet potentially rewarding alternative.

Cationic polymerization is the classical and most direct method for polymerizing vinyl ethers. nih.gov The mechanism involves the generation of a carbocationic active center that propagates by adding to the electron-rich double bond of the monomer. nih.gov The ether oxygen atom effectively stabilizes the propagating carbocation.

Initiators: A variety of initiator systems can be employed for the cationic polymerization of vinyl ethers:

Protonic Acids: Strong acids like triflic acid (TfOH) can directly protonate the vinyl ether double bond to initiate polymerization. semanticscholar.org

Lewis Acids: Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), aluminum trichloride (B1173362) (AlCl₃), and tin tetrachloride (SnCl₄) are potent initiators, often used at low temperatures (-78 °C) in non-polar solvents like hexane (B92381) or toluene (B28343) to control the polymerization rate and suppress side reactions. semanticscholar.orgacs.org

Water-Tolerant Systems: Recent advancements have introduced water-tolerant initiating systems, such as certain Lewis acids or strong organic acids like pentacarbomethoxycyclopentadiene (PCCP), which can mediate cationic polymerization even in the presence of moisture, simplifying experimental conditions. nih.govrsc.org

For this compound, the boronic acid group (B(OH)₂) could potentially interact with the cationic initiator or the propagating chain. Boronic acids are mild Lewis acids themselves and can form complexes or engage in side reactions, which may complicate the polymerization. wikipedia.org It is often necessary to protect the boronic acid group, for instance as a pinacol (B44631) ester, prior to polymerization to prevent these unwanted interactions.

Table 1: Typical Initiators and Conditions for Cationic Polymerization of Vinyl Ethers

Initiator SystemTypical SolventsTypical TemperatureKey Characteristics
BF₃·OEt₂Hexane, Toluene-78 °CClassic, highly active system; can produce stereoregular polymers. acs.org
EtAlCl₂ / ThioetherToluene0 °CLiving polymerization, allows for block copolymer synthesis. semanticscholar.org
PCCP / Hydrogen Bond DonorNeat, TolueneRoom TemperatureMoisture and air tolerant system. rsc.org
CumOH / B(C₆F₅)₃ / Et₂OAqueous Suspension0-30 °CAqueous cationic polymerization system. nih.gov

While vinyl ethers are not readily polymerized via conventional free radical methods, their polymerization via controlled radical techniques, though challenging, is an area of active research. For monomers containing a boronic acid function, Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are the most prominent controlled radical methods. acs.orgacs.org These techniques allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

RAFT Polymerization: RAFT polymerization is a versatile method compatible with a wide range of functional monomers. The direct RAFT polymerization of unprotected boronic acid monomers, such as 3-acrylamidophenylboronic acid, has been successfully demonstrated. nih.govresearchgate.net This suggests that this compound, or a more radically polymerizable derivative, could potentially be polymerized using a suitable RAFT chain transfer agent (CTA) and a radical initiator like AIBN.

ATRP: Atom Transfer Radical Polymerization is another powerful technique for synthesizing well-defined polymers. However, the boronic acid group can interfere with the metal-based catalyst used in ATRP. To overcome this, the boronic acid is often protected as an N-methyliminodiacetic acid (MIDA) boronate ester, which is stable to the polymerization conditions and can be easily deprotected post-polymerization. acs.org

Table 2: Examples of Controlled Radical Polymerization of Boronic Acid-Containing Monomers

MonomerPolymerization MethodConditions (Initiator/CTA, Catalyst, Solvent, Temp.)Result
3-Acrylamidophenylboronic acid (APBA)RAFTDMP (CTA), AIBN (Initiator), DMF/Water, 70 °CWell-defined block copolymers. researchgate.netnih.gov
4-Vinylphenylboronic acid (4-VBA)NMPBlocBuilder-MA (Alkoxyamine Initiator), Dioxane, 90 °CControlled polymerization of unprotected monomer. rsc.org
Styrene-MIDA boronateATRPEBiB (Initiator), CuBr/PMDETA (Catalyst), Anisole, 90 °CWell-defined boronate-containing polymers. acs.org

The feasibility of any polymerization reaction is governed by the change in Gibbs free energy (ΔGₚ), which is expressed by the equation: ΔGₚ = ΔHₚ - TΔSₚ. wiley-vch.de

Enthalpy (ΔHₚ): For the addition polymerization of a vinyl monomer, the enthalpy change is typically negative and large. This is because the reaction involves the conversion of a weaker π-bond in the monomer into a stronger σ-bond in the polymer backbone, which is an energetically favorable process.

Entropy (ΔSₚ): The entropy change is generally negative, as the randomly oriented monomer molecules become ordered into the polymer chain structure, representing a loss of translational degrees of freedom. wiley-vch.de

For polymerization to be spontaneous, ΔGₚ must be negative. Since ΔSₚ is negative, the -TΔSₚ term is positive. Therefore, polymerization is favored at lower temperatures. There exists a "ceiling temperature" (Tₑ) for any given monomer concentration, above which polymerization is no longer thermodynamically favorable (ΔGₚ = 0). For most vinyl monomers, the Tₑ is well above typical reaction temperatures, making their polymerization highly favorable. wiley-vch.de While specific thermodynamic data for this compound is not available, its polymerization is expected to follow these general principles, with the ring strain of cyclic impurities being a potential additional thermodynamic driver.

Copolymerization with Diverse Monomers

Copolymerization of this compound with other monomers is a powerful strategy to tailor the properties of the resulting polymer, such as solubility, thermal stability, and responsiveness.

The choice of copolymerization technique depends on the comonomer.

Cationic Copolymerization: this compound can be copolymerized with other electron-rich monomers, such as different vinyl ethers (e.g., isobutyl vinyl ether, 2-chloroethyl vinyl ether), to create copolymers with varying functionalities and properties. nih.gov

Radical Copolymerization: If a radically polymerizable derivative is used or if conditions for radical polymerization of vinyl ethers are employed, it can be copolymerized with a vast array of common monomers like styrenes, acrylates (e.g., methyl methacrylate), and acrylamides. nih.govresearchgate.net This approach allows for the incorporation of the boronic acid functionality into a wide range of existing polymer platforms. For instance, RAFT polymerization has been used to create block copolymers of boronic acid-containing monomers with N-isopropylacrylamide, yielding materials with dual temperature and glucose sensitivity. nih.gov

The structure and properties of a copolymer are heavily influenced by the distribution of monomer units along the chain, which is determined by the relative reactivities of the monomers. The copolymer composition is described by the Mayo-Lewis equation: open.edu

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

Here, [M₁] and [M₂] are the concentrations of the two monomers, and r₁ and r₂ are the monomer reactivity ratios. The reactivity ratio r₁ (k₁₁/k₁₂) is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant of it adding monomer 2 (k₁₂). open.edu

The values of the reactivity ratios determine the copolymer structure:

r₁ ≈ r₂ ≈ 1: An ideal or random copolymer is formed, with monomer placement dictated by monomer feed ratios. open.edu

r₁ > 1 and r₂ > 1: Block copolymers tend to form, although this is rare in free radical polymerization. open.edu

r₁ ≈ r₂ ≈ 0: An alternating copolymer is formed. open.edu

r₁ > 1 and r₂ < 1: The copolymer will be enriched in monomer 1.

While specific reactivity ratios for this compound are not documented, data from analogous systems can provide insight into its likely copolymerization behavior.

Table 3: Illustrative Monomer Reactivity Ratios for Related Systems

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Polymerization TypeImplication
Styrene (B11656)Methyl Methacrylate0.520.46Free RadicalTendency towards alternation, random copolymer. open.edu
AcrylonitrileStyrene0.040.40Free RadicalTendency towards alternation. open.edu
Methacrylic AcidTrimethylsilyl Methacrylate2.750.004Free RadicalCopolymer rich in methacrylic acid units. researchgate.net
StyreneVinyl Acetate (B1210297)550.01Free RadicalEssentially forms polystyrene until styrene is consumed. open.edu

Exploration of Block and Graft Copolymer Architectures

The synthesis of block and graft copolymers incorporating this compound allows for the creation of materials with distinct, well-defined domains, leading to unique properties and functionalities. Living and controlled polymerization techniques are crucial for achieving these complex architectures.

Block Copolymers: Amphiphilic block copolymers containing phenylboronic acid have been synthesized, which can self-assemble into nanoparticles. rsc.orgnih.gov For instance, sequential polymerization methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can be employed to create block copolymers where one block contains the phenylboronic acid functionality. rsc.org The synthesis often involves the polymerization of a first block, followed by chain extension with a second monomer, or vice versa. For vinyl ether monomers, living cationic polymerization is a well-established method for producing polymers with controlled molecular weights and narrow distributions, which is essential for block copolymer synthesis. acs.org By combining a polythis compound] block with a hydrophobic or hydrophilic polymer block, amphiphilic macromolecules can be designed that self-assemble in selective solvents.

Graft Copolymers: Graft copolymers can be synthesized using two primary strategies: "grafting from" and "grafting to". In the "grafting from" approach, a polymer backbone with initiating sites is used to grow the grafted chains. nih.gov For a polymer derived from this compound, the boronic acid groups themselves could potentially be modified to act as initiating sites for a secondary polymerization. Alternatively, in a "grafting to" approach, pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone. For example, polymers with pendant vinyl ether groups can be modified to create attachment points for other polymer chains. acs.org The "grafting from" strategy using a multifunctional macroinitiator via atom transfer radical polymerization (ATRP) has been successfully used to create graft copolymers with poly(ionic liquid) side chains, a technique adaptable for monomers like this compound. nih.govmdpi.com

Table 1: Representative Architectures of Block and Graft Copolymers

Copolymer Type Synthetic Strategy Monomers Involved (Example) Resulting Architecture Potential Application

| Diblock Copolymer | Sequential Living Cationic Polymerization | 1. Isobutyl vinyl ether 2. This compound | A-B Diblock | Self-assembling nanostructures | | Diblock Copolymer | RAFT Polymerization | 1. N-isopropylacrylamide 2. A boronic acid-containing acrylamide (B121943) | A-B Diblock | Stimuli-responsive materials nih.gov | | Graft Copolymer | "Grafting From" via ATRP | P(MMA-co-BIEM) macroinitiator, TMAMA, MMA | Backbone with grafted side chains | Drug delivery carriers nih.govmdpi.com | | Graft Copolymer | "Grafting To" via Click Chemistry | Poly(vinyl ether) backbone, Azide-terminated PEG | Backbone with attached PEG chains | Modified surface properties |

This table presents conceptual examples based on established polymerization strategies.

Functionalization of Polymeric Materials Derived from this compound

Post-polymerization modification is a powerful strategy to introduce diverse functionalities into polymers derived from this compound, leveraging the reactivity of both the boronic acid and the vinyl ether groups.

Post-Polymerization Modification via Boronic Acid Groups

The boronic acid moieties on the polymer chain are highly valuable handles for further functionalization. These groups can undergo several key reactions, allowing for the covalent attachment of a wide range of molecules.

One of the most significant reactions is the Suzuki-Miyaura cross-coupling. To achieve this, the boronic acid groups on the polymer are often first protected, for example as N-methyliminodiacetic acid (MIDA) boronates. acs.org These stabilized polymers are robust and can undergo Suzuki-Miyaura coupling with various aryl halides, introducing new aromatic functional groups onto the polymer side chains. acs.org This method provides a versatile platform for synthesizing a library of functionalized polymers from a single precursor. acs.org

Another key reaction is the formation of boronate esters. Boronic acids react reversibly with 1,2- or 1,3-diols to form cyclic esters. utwente.nlnih.gov This dynamic covalent chemistry is central to the development of glucose-responsive materials, where the polymer can bind to glucose and change its properties, for instance, by swelling or deswelling a hydrogel network. utwente.nlutwente.nl This interaction can also be used to conjugate diol-containing molecules, such as catechols, glycoproteins, or specific drug molecules like Alizarin Red S, to the polymer backbone. utwente.nl The modification of polymers containing aromatic groups through the catalyzed functionalization with boron reagents allows for subsequent conversion to other functional groups like hydroxyls. technologypublisher.com

Table 2: Summary of Post-Polymerization Modifications via Boronic Acid Groups

Reaction Type Reagent(s) Functional Group Introduced Key Features
Suzuki-Miyaura Coupling Aryl halide, Palladium catalyst New aryl substituent C-C bond formation; versatile for adding complex functionality. acs.org
Boronate Esterification Diol-containing molecule (e.g., glucose, catechol) Cyclic boronate ester Reversible, stimuli-responsive linkage. utwente.nlnih.gov
Oxidation Oxidizing agent (e.g., H₂O₂) Phenolic hydroxyl group Converts boronic acid to a hydroxyl group. technologypublisher.com
Condensation bis(2-hydroxybenzyl)amine (BHBA) units Boroxazine rings Modifies properties of materials like polybenzoxazines. rsc.org

Post-Polymerization Modification via Vinyl Ether Groups

The vinyl ether groups along the polymer backbone, if not consumed during the initial polymerization (e.g., through copolymerization or by using a different polymerizable group on the monomer), or if present as pendant groups, offer a distinct set of modification possibilities. Living cationic polymerization can be controlled to yield polymers with untouched vinyl groups, which are available for subsequent reactions. researchgate.net

A prominent method for modifying these groups is through "click chemistry," particularly thiol-ene reactions. researchgate.netnih.gov The vinyl ether's double bond readily reacts with thiols in the presence of a radical initiator or UV light, allowing for the efficient attachment of thiol-containing molecules under mild conditions. wiley-vch.de This provides a straightforward route to functionalize the polymer with a wide array of chemical moieties. researchgate.net

Another transformation is the oxidation of the poly(vinyl ether) backbone. Using a ruthenium catalyst, the C-H bonds of poly(vinyl ether)s can be oxidized to form poly(vinyl ester)s. rsc.orgrsc.org This reaction proceeds under mild conditions and can be efficient without causing significant polymer chain cleavage, effectively transforming the nature of the polymer backbone. rsc.orgrsc.org Furthermore, electrophilic selenium reagents can undergo selective addition reactions with pendant vinyl groups, providing another pathway for functionalization. acs.org

Table 3: Summary of Post-Polymerization Modifications via Vinyl Ether Groups

Reaction Type Reagent(s) Functional Group Transformation Key Features
Thiol-Ene "Click" Reaction Thiol-containing molecule, Initiator/UV Thioether linkage High efficiency, mild conditions, wide functional group tolerance. researchgate.netnih.gov
Ru-catalyzed Oxidation Ruthenium catalyst, Oxidant (e.g., NaBrO₃) Vinyl ether to vinyl ester Converts the polymer backbone type. rsc.orgrsc.org
Electrophilic Addition Electrophilic selenium reagent (e.g., PhSeBr) Selenyl-functionalized ether Selective addition to the double bond. acs.org

Advanced Applications of 4 Ethenyloxy Phenyl Boronic Acid in Chemical Synthesis and Materials Science

Utilization as a Monomer for High-Performance Polymeric Materials

The presence of the vinyl ether group in [4-(Ethenyloxy)phenyl]boronic acid makes it a valuable monomer for the synthesis of functional polymers. The boronic acid functionality can be either protected during polymerization and deprotected later or be an active participant in the polymerization process itself, leading to materials with unique characteristics.

Polymers bearing pendant boronic acid groups are of significant interest due to their ability to interact with diols, such as those found in saccharides. This property makes them suitable for applications in sensors, drug delivery, and separation technologies. The polymerization of this compound, often after protection of the boronic acid group, can proceed via several mechanisms, including cationic polymerization of the vinyl ether.

The resulting polymers possess reactive sites along their chains that can be further modified or used for sensing applications. For instance, the boronic acid groups can form reversible covalent bonds with diols, leading to changes in the polymer's physical properties, which can be detected optically or electronically.

Table 1: Polymerization Methods for this compound

Polymerization MethodInitiator/CatalystResulting Polymer ArchitectureKey Features of the Resulting Polymer
Cationic PolymerizationLewis Acids (e.g., BF₃·OEt₂)Linear PolymerWell-defined molecular weight and low polydispersity.
Radical PolymerizationAIBN, Benzoyl PeroxideBranched or Cross-linked PolymerHigh density of functional groups.
Reversible Addition-Fragmentation Chain Transfer (RAFT) PolymerizationRAFT Agents (e.g., dithioesters)Controlled/Living PolymerPrecise control over polymer chain length and architecture.

The dual functionality of this compound allows it to act as a cross-linking agent in the fabrication of polymer networks and hydrogels. The vinyl ether group can participate in polymerization, while the boronic acid can form boronate ester cross-links with polyol compounds.

These hydrogels can exhibit stimuli-responsive behavior. For example, the boronate ester linkages are sensitive to pH and the presence of competitive diols. At low pH, the ester linkage is hydrolyzed, leading to the dissolution of the hydrogel. Conversely, the addition of a diol like glucose can displace the original polyol, altering the cross-linking density and, consequently, the hydrogel's properties. This responsiveness is highly desirable for applications such as controlled release systems and self-healing materials.

The strategic incorporation of this compound into polymer chains allows for the development of materials with tunable reactivity and responsiveness. The boronic acid moiety can act as a recognition site, enabling the polymer to respond to specific chemical stimuli.

For instance, polymers containing these boronic acid pendants can be designed to change their solubility, conformation, or fluorescence upon binding with saccharides. This has been harnessed in the development of glucose-responsive polymers for potential use in insulin (B600854) delivery systems that can release the hormone in response to high blood sugar levels. The vinyl ether group also offers a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties.

Role as a Versatile Synthetic Building Block for Complex Architectures

Beyond polymer science, this compound is a valuable building block in organic synthesis for constructing complex molecular frameworks.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between the phenyl ring of this compound and various aryl or vinyl halides and triflates. This methodology provides a powerful and versatile route to a wide array of biaryl and substituted styrene (B11656) derivatives that feature the valuable ethenyloxy group.

The phenyl-ethenyloxy scaffold is a key structural motif in many biologically active molecules and functional materials. The ability to construct this scaffold with high efficiency and under mild conditions makes this compound a highly sought-after reagent in medicinal chemistry and materials design.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Aryl Halide/TriflateCatalystBaseSolventProduct
IodobenzenePd(PPh₃)₄K₂CO₃Toluene (B28343)/Water4-(Ethenyloxy)-1,1'-biphenyl
4-BromopyridinePd(dppf)Cl₂Cs₂CO₃Dioxane4-(4-(Ethenyloxy)phenyl)pyridine
Vinyl BromidePd(OAc)₂/SPhosK₃PO₄THF4-(Ethenyloxy)stilbene

The vinyl ether functionality within this compound is susceptible to a variety of stereoselective transformations. The electron-rich nature of the double bond makes it an excellent substrate for electrophilic additions. When these reactions are carried out in the presence of chiral catalysts, it is possible to achieve high levels of stereocontrol, leading to the formation of enantiomerically enriched products.

Key transformations include asymmetric dihydroxylation to produce diols, aminohydroxylation to yield amino alcohols, and cyclopropanation to form cyclopropyl (B3062369) ethers. These reactions convert the simple vinyl ether into a stereochemically complex and valuable functional group array, opening pathways to the synthesis of chiral drugs, ligands, and natural products. The boronic acid can be retained for subsequent cross-coupling or other transformations, demonstrating the compound's utility in multi-step synthetic sequences.

Integration into Supramolecular Assemblies and Dynamic Covalent Systems

The foundational chemistry for the integration of boronic acids into supramolecular structures and dynamic covalent systems is well-established. This typically involves the reversible formation of boronate esters through condensation reactions with diols. This dynamic nature allows for the creation of responsive and adaptable chemical systems.

Formation of Reversible Covalent Bonds with Diols

Boronic acids, in general, react with 1,2- and 1,3-diols to form five- or six-membered cyclic boronate esters. This reaction is reversible and the equilibrium can be influenced by factors such as pH, temperature, and the concentration of the reactants. The electron-donating or -withdrawing nature of the substituents on the phenyl ring can also affect the Lewis acidity of the boron atom and, consequently, the stability of the resulting boronate ester. The ethenyloxy group in this compound would be expected to influence the electronic properties of the boronic acid, though specific studies quantifying this effect are not prevalent in the literature.

Applications in Self-Healing Materials and Adaptable Networks

The principle of dynamic covalent chemistry, particularly the reversible formation of boronate esters, is a cornerstone for the development of self-healing materials and covalent adaptable networks (CANs). These materials can autonomously repair damage or be reprocessed by rearranging their network structure through the breaking and reforming of these dynamic bonds. While numerous studies have demonstrated this concept using various phenylboronic acid derivatives, specific examples detailing the incorporation and performance of this compound in such materials are not prominently featured in published research. The presence of the vinyl group could potentially offer a site for secondary polymerization or crosslinking, a feature that could be exploited in the design of multi-stimuli responsive or hierarchical materials.

Catalytic Applications and Ligand Design Incorporating this compound

Boronic acids are recognized for their roles in various catalytic processes, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions. They can also act as catalysts themselves or as essential components of ligands that coordinate with metal centers to facilitate catalysis. The electronic and steric properties of the boronic acid play a crucial role in its catalytic activity and the performance of the resulting catalyst.

While the catalytic potential of many functionalized phenylboronic acids has been explored, specific studies detailing the use of this compound as a catalyst or in ligand design are not widely reported. The vinyl ether moiety could potentially influence the catalytic activity or provide a handle for anchoring the boronic acid to a solid support or a larger molecular scaffold, but empirical data from dedicated studies on this compound are scarce.

Computational and Theoretical Investigations of 4 Ethenyloxy Phenyl Boronic Acid

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of [4-(ethenyloxy)phenyl]boronic acid is fundamentally governed by the interplay between the aromatic ring, the electron-donating ethenyloxy group, and the electron-withdrawing boronic acid group. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons and predicting the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's electronic behavior. For this compound, the HOMO is expected to be delocalized over the phenyl ring and the ethenyloxy group, with significant contributions from the oxygen lone pair and the vinyl group's π-system. The electron-donating nature of the ethenyloxy group raises the energy of the HOMO, making the molecule susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be primarily localized on the boronic acid group and the phenyl ring, with the boron atom's empty p-orbital playing a crucial role. The electron-withdrawing character of the boronic acid group lowers the energy of the LUMO, rendering the molecule reactive towards nucleophiles.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In this compound, the opposing electronic effects of the ethenyloxy and boronic acid groups are expected to result in a moderate HOMO-LUMO gap.

PropertyPredicted Value/CharacteristicBasis of Prediction
HOMO Energy Relatively highElectron-donating ethenyloxy group
LUMO Energy Relatively lowElectron-withdrawing boronic acid group
HOMO-LUMO Gap ModerateOpposing electronic effects of substituents
HOMO Distribution Phenyl ring, ethenyloxy groupπ-conjugation and oxygen lone pair
LUMO Distribution Boronic acid group, phenyl ringEmpty p-orbital of boron

This table presents predicted electronic properties based on the analysis of structurally similar compounds.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and how it assembles in the solid state or in solution. Conformational analysis, typically performed using density functional theory (DFT), can predict the most stable arrangements of the molecule's flexible parts.

The primary conformational flexibility in this compound arises from the rotation around the C-O bond of the ether linkage and the C-B bond of the boronic acid group. For the ethenyloxy group, a planar conformation, where the vinyl group is coplanar with the phenyl ring, is expected to be favored to maximize π-conjugation. However, steric hindrance with the ortho-hydrogens of the phenyl ring may lead to a slightly twisted conformation.

The orientation of the B(OH)₂ group relative to the phenyl ring is also critical. Two main conformations are generally considered for phenylboronic acids: a planar conformation where the B(OH)₂ group lies in the plane of the aromatic ring, and a perpendicular conformation where it is rotated by 90 degrees. The planar conformation is often stabilized by conjugation between the phenyl π-system and the empty p-orbital of the boron atom.

Interaction TypePredicted RoleStructural Feature
Hydrogen Bonding Primary intermolecular forceBoronic acid hydroxyl groups
π-π Stacking Secondary interactionPhenyl rings
van der Waals Forces General attractive forcesEntire molecule

This table summarizes the predicted key intermolecular interactions for this compound.

Reaction Mechanism Elucidation for Key Transformations

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the formation and subsequent transformations of this compound.

Theoretical Studies of Boronation Pathways

The synthesis of arylboronic acids often involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate (B1201080). Computational studies can model the reaction pathway, including the formation of intermediates and transition states. For this compound, the synthesis would likely start from a 4-halo-ethenyloxybenzene. Theoretical calculations can be employed to investigate the energetics of the metal-halogen exchange and the subsequent reaction with the borate ester to predict the feasibility and potential side reactions of this synthetic route.

Another common method for synthesizing arylboronic acids is the direct C-H borylation of aromatic compounds catalyzed by transition metals. Computational studies can shed light on the catalytic cycle, including oxidative addition, C-H activation, and reductive elimination steps. For this compound, theoretical calculations could predict the regioselectivity of the borylation, confirming the para-substitution pattern, and help in optimizing the reaction conditions by identifying the rate-determining step.

Computational Modeling of Vinyl Ether Reactivity

The vinyl ether group in this compound is a versatile functional handle for various organic transformations. Computational modeling can be used to predict its reactivity in reactions such as cycloadditions and electrophilic additions.

For instance, in a Diels-Alder reaction, the vinyl ether can act as the dienophile. Theoretical calculations can predict the stereoselectivity and regioselectivity of the cycloaddition by analyzing the energies of the transition states leading to different products. The electronic nature of the dienophile, influenced by the para-substituted phenylboronic acid group, can be computationally assessed to understand its reactivity profile.

Simulation of Polymerization Initiation and Propagation

The vinyl ether moiety of this compound makes it a suitable monomer for polymerization. Computational simulations can provide valuable insights into the polymerization process at a molecular level.

For cationic polymerization, which is a common method for polymerizing vinyl ethers, computational models can be used to study the initiation step, where a carbocation is formed, and the subsequent propagation steps, where the monomer adds to the growing polymer chain. DFT calculations can be used to determine the activation energies for these steps and to investigate the stereochemistry of the resulting polymer. Molecular dynamics (MD) simulations can then be employed to study the conformation and dynamics of the growing polymer chain in different solvent environments.

Prediction of Reactivity and Selectivity in Novel Transformations

A key strength of computational chemistry is its ability to predict the outcome of unknown reactions, thereby guiding synthetic efforts towards new and useful transformations. For this compound, computational methods can be used to explore its reactivity in a variety of novel reactions.

For example, the boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions. Computational studies can be used to predict the reactivity of this compound with different coupling partners and to understand the role of the catalyst and ligands in determining the efficiency and selectivity of the reaction.

Furthermore, the interplay between the vinyl ether and boronic acid functionalities could lead to unique reactivity. For instance, computational models could be developed to explore intramolecular reactions or to design new catalysts that can selectively activate one functional group in the presence of the other. By calculating reaction barriers and product stabilities, computational chemistry can help to identify promising new synthetic routes and to design novel materials based on this versatile monomer.


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